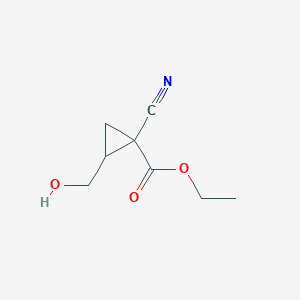
5-chloro-7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline, commonly referred to as 5-CFMTI, is a synthetic compound with a wide range of applications in the scientific and medical fields. 5-CFMTI was first synthesized in the 1970s and has since been utilized in a number of studies related to the synthesis and application of new compounds. 5-CFMTI has been used as a starting material for the synthesis of many other compounds, including drugs and pharmaceuticals, as well as for research in biochemistry, physiology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
5-CFMTI has been used in a variety of scientific research applications. For example, it has been utilized as a starting material for the synthesis of other compounds, including drugs and pharmaceuticals. Additionally, it has been used in studies related to biochemistry, physiology, and pharmacology. In particular, 5-CFMTI has been employed in research related to the synthesis and application of new compounds, as well as the development of new drugs and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-CFMTI is not fully understood. However, it is believed that the compound acts as an agonist of certain receptors in the body, such as the 5-HT2A receptor. This receptor is involved in a variety of physiological processes, including pain perception, appetite regulation, and mood regulation. It is thought that 5-CFMTI binds to this receptor and activates it, resulting in the physiological effects associated with the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CFMTI vary depending on the dose and route of administration. In general, the compound has been found to have a variety of effects, including analgesic, anticonvulsant, and sedative effects. Additionally, 5-CFMTI has been shown to have antidepressant, anxiolytic, and antipsychotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
5-CFMTI has a number of advantages for lab experiments. For example, the compound is relatively easy to synthesize and purify, making it a useful starting material for the synthesis of other compounds. Additionally, the compound is relatively stable, making it ideal for storage and long-term use. However, there are some limitations to using 5-CFMTI in lab experiments. For example, the compound is not water-soluble, making it difficult to use in aqueous solutions. Additionally, the compound is not very soluble in organic solvents, making it difficult to use in organic reactions.
Zukünftige Richtungen
There are a number of potential future directions for research on 5-CFMTI. For example, further research is needed to better understand the mechanism of action of the compound and its effects on the body. Additionally, further research is needed to identify potential new applications for the compound, such as in the development of new drugs and pharmaceuticals. Additionally, further research is needed to explore the potential use of 5-CFMTI in the treatment of various diseases, such as depression and anxiety. Finally, further research is needed to explore the potential use of 5-CFMTI in other areas, such as in the synthesis of new compounds and in the development of new technologies.
Synthesemethoden
5-CFMTI is typically synthesized via a two-step process. First, the compound is synthesized from 1-methyl-2-chloro-1,2,3,4-tetrahydroisoquinoline (MCTI) and 5-fluoro-1,2,3,4-tetrahydroisoquinoline (FTI). This reaction is carried out in the presence of a base, such as sodium bicarbonate, and a strong acid, such as hydrochloric acid. The resulting product is 5-chloro-7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline (5-CFMTI). The second step involves the purification of the compound by recrystallization. This purification process is necessary to ensure the compound is of the highest quality and purity.
Eigenschaften
IUPAC Name |
5-chloro-7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN/c1-6-9-4-7(12)5-10(11)8(9)2-3-13-6/h4-6,13H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBDSIYEBAJDMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C(=CC(=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-7-fluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-[1-(methylamino)ethyl]benzene-1-sulfonamide](/img/structure/B6617742.png)










